molecular formula C7H7N3 B8052862 2-(3-Aminopyridin-4-yl)acetonitrile

2-(3-Aminopyridin-4-yl)acetonitrile

Cat. No.: B8052862
M. Wt: 133.15 g/mol
InChI Key: QJKPDFFHXLGLPQ-UHFFFAOYSA-N
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Description

2-(3-Aminopyridin-4-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyridin-4-yl)acetonitrile typically involves the reaction of 3-aminopyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-aminopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Aminopyridin-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminopyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of microbial growth or interference with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyridin-4-yl)acetonitrile
  • 4-Pyridineacetonitrile
  • 3-Aminopyridine

Uniqueness

2-(3-Aminopyridin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

2-(3-aminopyridin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-1-6-2-4-10-5-7(6)9/h2,4-5H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPDFFHXLGLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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